Ethyl-2-Hydroxybut-3-ynoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

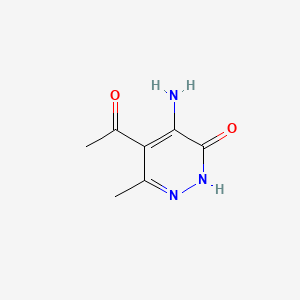

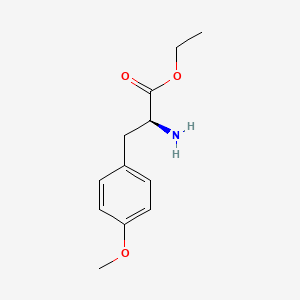

The key starting compound of the “click” cycloaddition, Ethyl 2-hydroxybut-3-ynoate, was prepared by adding ethynylmagnesium bromide to an aldehyde . The 2-Hydroxyl acid ethyl ester becomes yellow at room temperature, so it should be kept under refrigeration .Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxybut-3-ynoate is represented by the InChI code: 1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3.Chemical Reactions Analysis

Ethyl 2-hydroxybut-3-ynoate has been used in the synthesis of novel 1,2,3-triazoles via "click chemistry" . This method of synthesis has been explored as a novel ligation tool for drug design and screening .Wirkmechanismus

Ethyl 2-hydroxybut-3-ynoate acts as an inhibitor of enzymes that catalyze the hydrolysis of esters. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis reaction. It also binds to other proteins and has been shown to modulate the activity of certain ion channels.

Biochemical and Physiological Effects

Ethyl 2-hydroxybut-3-ynoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as modulate the activity of certain ion channels. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to have anti-oxidant, anti-bacterial, and anti-fungal effects.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Ethyl 2-hydroxybut-3-ynoate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. The main limitation of using Ethyl 2-hydroxybut-3-ynoate is its low boiling point, which means it can easily evaporate and be lost during experiments.

Zukünftige Richtungen

There are several potential future directions for the use of Ethyl 2-hydroxybut-3-ynoate in scientific research. It could be used in the development of new drugs, as well as in the study of metabolic pathways. It could also be used in the study of cell signaling pathways and the regulation of gene expression. In addition, it could be used in the study of enzymes, proteins, and other biological molecules. Finally, it could be used in the development of new diagnostic tools and treatments for diseases.

Synthesemethoden

The synthesis of Ethyl 2-hydroxybut-3-ynoate can be achieved through the reaction of 2-hydroxybutyric acid and ethyl bromide. The reaction is conducted in an organic solvent such as dimethylsulfoxide (DMSO), which acts as a catalyst. The reaction is heated to a temperature of 80-90 °C, and the mixture is stirred for several hours. The reaction is then cooled and the product is isolated by filtration.

Wissenschaftliche Forschungsanwendungen

- Diese stickstoffgebundenen heterocyclischen Verbindungen zeigen vielfältige Aktivitäten, darunter antifungizide, antitumorale, antimalaria, antituberkulose, Glykogenphosphorylase-Hemmung und Aromatase-Hemmung .

- Einige Derivate von Ethyl-2-Hydroxybut-3-ynoat zeigen eine moderate fungizide Aktivität. Diese Verbindungen haben das Potenzial als Antimykotika und tragen zum Pflanzenschutz und zur Krankheitsbekämpfung bei .

- Forscher haben die Synthese von bioaktiven Leitstrukturen für die Arzneimittelforschung untersucht. Durch den Ersatz des Phenylrings in Mandipropamid (einem Fungizid) durch das 1,2,3-Triazol-Pharmakophor, das von dieser Verbindung abgeleitet ist, können neuartige bioaktive Moleküle entworfen werden .

- Obwohl die Antitumoraktivität nicht direkt untersucht wurde, hat das 1,2,3-Triazol-Molekül ein Antitumorpotenzial gezeigt. Weitere Untersuchungen könnten die Verwendung von Derivaten von This compound in der Krebsforschung untersuchen .

- 1,2,3-Triazole wurden als potenzielle Antimalaria-Mittel untersucht. Obwohl spezifische Studien zu This compound begrenzt sind, können seine Triazolderivate zur Bekämpfung von Malaria beitragen .

- Die Hemmung der Glykogenphosphorylase ist relevant bei Diabetes und Stoffwechselstörungen. Das 1,2,3-Triazol-Gerüst, das von dieser Verbindung abgeleitet werden kann, kann eine Rolle bei der Entwicklung neuer Inhibitoren spielen .

Klickchemie und 1,2,3-Triazole

Fungizide Aktivität

Arzneimittelforschung und bioaktive Leitstrukturen

Antitumor-Eigenschaften

Antimalaria-Anwendungen

Glykogenphosphorylase-Hemmung

Eigenschaften

IUPAC Name |

ethyl 2-hydroxybut-3-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWLVFKOPXSIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657495 |

Source

|

| Record name | Ethyl 2-hydroxybut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18418-08-1 |

Source

|

| Record name | Ethyl 2-hydroxybut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Hydroxy-3-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

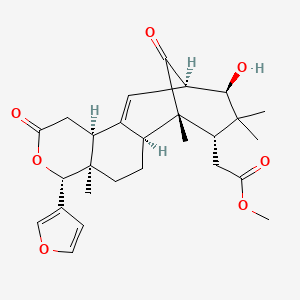

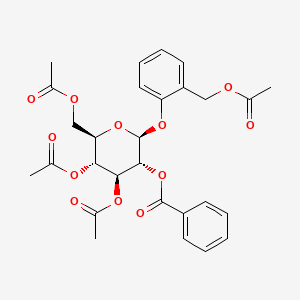

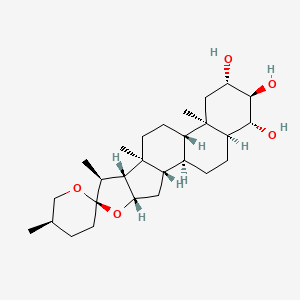

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)

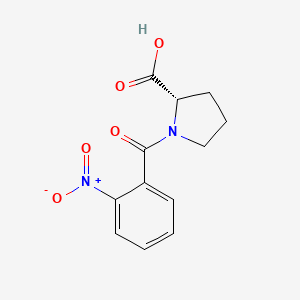

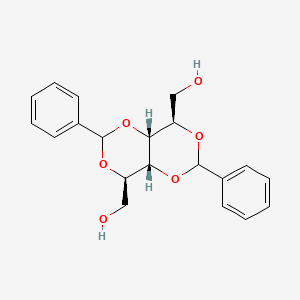

![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)

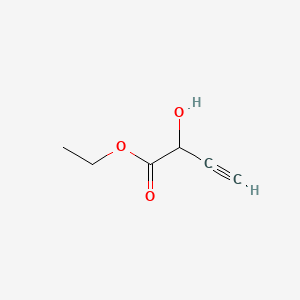

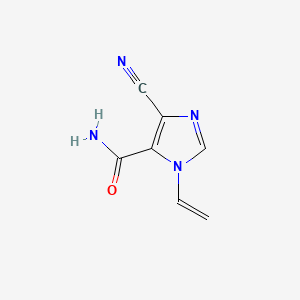

![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)